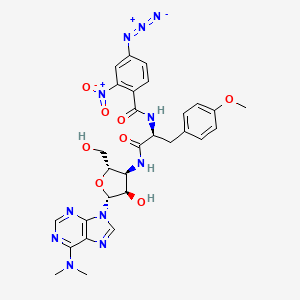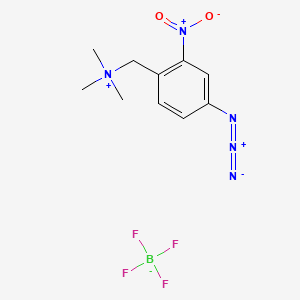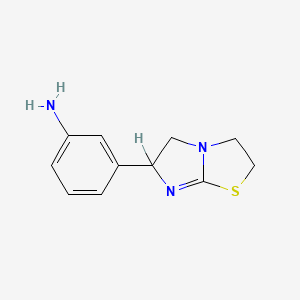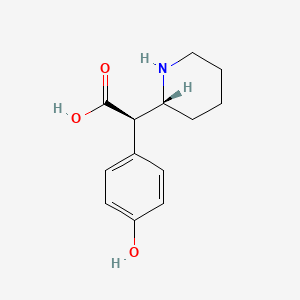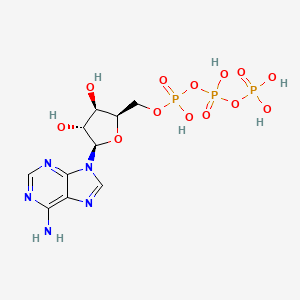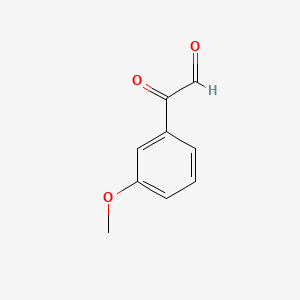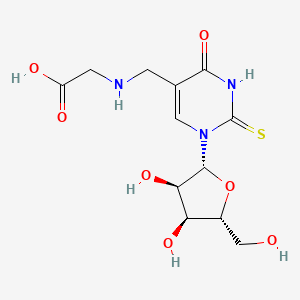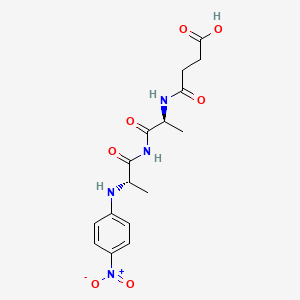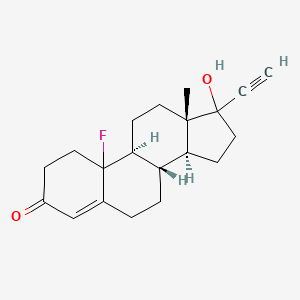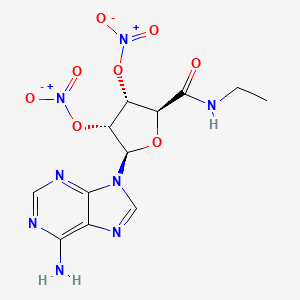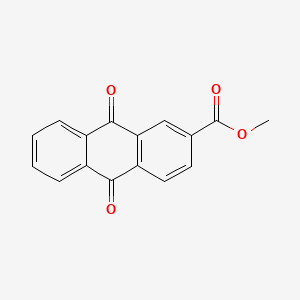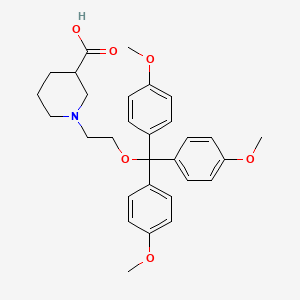
SNAP 5114
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (S)-SNAP 5114 involves several steps, starting with the preparation of the key intermediate, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine. This intermediate is then subjected to a series of reactions to introduce the carboxylic acid group at the 3-position of the piperidine ring. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with careful control of temperature and pH to ensure high yield and purity .
化学反应分析
(S)-SNAP 5114 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the piperidine ring.
Substitution: Substitution reactions, particularly on the aromatic rings, can introduce different substituents to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(S)-SNAP 5114 has a wide range of scientific research applications:
作用机制
(S)-SNAP 5114 exerts its effects by selectively inhibiting GABA transporters, particularly GAT-3 and GAT-2 . By inhibiting these transporters, the compound increases the levels of GABA in the synaptic cleft, enhancing GABAergic neurotransmission. This increased GABAergic activity leads to anticonvulsant effects and other therapeutic benefits .
相似化合物的比较
(S)-SNAP 5114 is unique among GABA transporter inhibitors due to its selectivity for GAT-3 and GAT-2. Similar compounds include:
Nipecotic acid derivatives: These compounds also inhibit GABA transporters but may have different selectivity profiles and potencies.
N-Substituted nipecotic acids: Analogues of (S)-SNAP 5114 with modified lipophilic domains, which can affect their potency and selectivity.
(S)-SNAP 5114 stands out due to its high selectivity for GAT-3 and GAT-2, making it a valuable tool for studying these specific transporters and their roles in various physiological and pathological processes .
属性
IUPAC Name |
1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLDUZLDZBVOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

